![molecular formula C20H19NO3 B5509201 1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 6094-91-3](/img/structure/B5509201.png)
1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
1-[4-(4-Methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that features a pyrrole ring substituted with a methoxyphenoxy group and a carbaldehyde group
Properties
IUPAC Name |
1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-12-16(13-22)15(2)21(14)17-4-6-19(7-5-17)24-20-10-8-18(23-3)9-11-20/h4-13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJSDXJPIPOUSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC3=CC=C(C=C3)OC)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350172 | |
Record name | ST053421 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6094-91-3 | |
Record name | ST053421 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution reactions:
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, where a substituted pyrrole reacts with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[4-(4-Methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its ability to interact with biological systems. Research indicates that pyrrole derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer properties.
- Case Study : A study demonstrated that pyrrole-based compounds can inhibit specific enzymes related to cancer progression, showcasing their potential as therapeutic agents.
Organic Synthesis
1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde serves as an intermediate in the synthesis of various organic compounds. Its aldehyde functional group allows for further derivatization.
- Synthesis Pathways :
- Aldol Condensation : The compound can undergo aldol reactions to form larger carbon frameworks.
- Condensation Reactions : It can react with amines to form imines or other nitrogen-containing heterocycles.
Material Science
The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Research Insight : Studies have shown that incorporating pyrrole derivatives into polymer matrices can enhance charge transport properties, leading to improved device performance.
Mechanism of Action
The mechanism by which 1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied.
Comparison with Similar Compounds
1-[4-(4-Methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds such as:
1-[4-(4-Methoxyphenoxy)phenyl]ethanone: This compound has a similar methoxyphenoxy group but differs in the presence of an ethanone group instead of a pyrrole ring.
4-(4-Methoxyphenoxy)phenyl)methanol: This compound features a methoxyphenoxy group and a methanol group, differing in the functional groups attached to the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the pyrrole ring, which imparts distinct chemical and biological properties.
Biological Activity
1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, with the CAS number 6094-91-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antimicrobial activities, based on diverse research findings.
- Molecular Formula : C20H19NO3
- Molecular Weight : 321.3698 g/mol
- Structure : The compound features a pyrrole ring substituted with a methoxyphenoxy group and a dimethyl group, contributing to its unique biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. Research indicates that certain pyrrole compounds exhibit significant antiproliferative effects against various cancer cell lines.
Case Studies
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Antiproliferative Effects :
- A study demonstrated that pyrrole derivatives showed comparable antiproliferative activity against cancer cells when compared to established chemotherapy agents like Paclitaxel. Notably, the derivatives exhibited selectivity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
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Structure-Activity Relationship (SAR) :
- The SAR analysis revealed that modifications in the pyrrole structure significantly influenced biological activity. Compounds with specific substituents on the phenyl rings exhibited enhanced anticancer properties, suggesting that the methoxy group in this compound may play a crucial role in its efficacy .
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
This compound | A549 (Lung Cancer) | 12.5 | |
Other Pyrrole Derivative | MCF7 (Breast Cancer) | 10.0 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Pyrrole derivatives are known to possess broad-spectrum antibacterial properties.
Findings
- Antibacterial Activity :
- Mechanism of Action :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.